ZK 756326 is a chemical compound recognized for its role as a selective, non-peptide agonist of the chemokine receptor CCR8. This compound is primarily utilized in medicinal chemistry and immunology, particularly in research focused on the central nervous system and immune cell signaling. It has been identified as a potent inhibitor of the binding of the CCR8 ligand I-309 (CCL1) with an inhibitory concentration (IC50) of approximately 1.8 µM .
ZK 756326 is classified under non-peptide chemokine receptor agonists, specifically targeting the CC chemokine receptor type 8. It is derived from synthetic methodologies that aim to create compounds with specific biological activities, particularly in the modulation of immune responses and neurological functions.
The synthesis of ZK 756326 involves several chemical reactions that incorporate various organic synthesis techniques. The detailed synthetic pathway typically includes:
ZK 756326's molecular structure can be characterized by its specific arrangement of atoms which facilitates its interaction with the CCR8 receptor. The compound's structure can be represented as follows:
The structural analysis indicates that ZK 756326 possesses functional groups that enhance its selectivity towards CCR8 compared to other receptors .
ZK 756326 undergoes specific chemical reactions that are crucial for its activity:
The mechanism of action for ZK 756326 primarily revolves around its agonistic effects on CCR8:
ZK 756326 exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's suitability for various experimental applications.
ZK 756326 has a variety of applications in scientific research:
ZK 756326 (2-{2-[4-(3-phenoxybenzyl)piperazin-1-yl]ethoxy}ethanol) is a synthetic nonpeptide agonist that selectively activates the CC chemokine receptor 8 (CCR8), a class A G protein-coupled receptor (GPCR). Upon binding, ZK 756326 triggers conformational changes in CCR8, leading to coupling with the inhibitory Gαi protein. This engagement inhibits adenylyl cyclase activity, reducing intracellular cAMP levels and modulating downstream immune responses [1] [7] [9]. The Gαi dependence is confirmed by complete blockade of signaling with pertussis toxin, which inactivates Gαi [7]. Additionally, Gβγ subunits released during activation contribute to calcium mobilization and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are critical for T-cell migration and survival within tumor microenvironments [8]. This Gi-mediated signaling underpins ZK 756326’s role in immune modulation, particularly in regulatory T (Treg) cells, where CCR8 is highly enriched [2] [4].
In THP1 monocytic cell lines, ZK 756326 induces dose-dependent phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) at residues T202/Y204 (ERK1) and T185/Y187 (ERK2) [3]. This activation peaks within 3 minutes of agonist exposure and occurs via Gi-dependent MAPK cascades. ERK phosphorylation regulates cellular processes such as proliferation, differentiation, and cytokine secretion, linking ZK 756326 to immunomodulatory outcomes. Notably, the EC50 for ERK1/2 activation (245 nM) aligns with calcium mobilization assays (EC50 = 245 nM), confirming a shared signaling hierarchy [3] [8]. Cross-desensitization experiments further demonstrate that pretreatment with ZK 756326 abolishes subsequent responses to the endogenous agonist CCL1, indicating receptor internalization or downstream pathway exhaustion [1] [7].
Table 1: Key Signaling Pathways Activated by ZK 756326
Pathway | Assay System | EC50/Potency | Functional Outcome |
---|---|---|---|
Calcium mobilization | CHO-hCCR8 cells | 245 nM | Cell migration, cytoskeletal changes |
ERK1/2 phosphorylation | THP1 cells | 245 nM | Cell proliferation/differentiation |
Gαi coupling | BRET assays | Not applicable | cAMP reduction, immune suppression |
β-arrestin recruitment | HEK293-CCR8 cells | Higher efficacy than CCL1 | Receptor internalization |
ZK 756326 exhibits exceptional selectivity for CCR8 over related chemokine receptors. Functional assays reveal no agonist activity (e.g., calcium flux, chemotaxis) at CCR3, CXCR3, CXCR4, or CCR5, even at concentrations up to 10 µM [1] [3] [7]. This specificity is critical for avoiding off-target immune effects, as these receptors mediate diverse processes like eosinophil migration (CCR3) or HIV entry (CCR5/CXCR4). Radioligand binding studies confirm that ZK 756326 competes with 125I-CCL1 at CCR8 (IC50 = 1.8 µM) but shows negligible displacement of ligands bound to CCR1, CCR2, or CXCR4 [7] [9]. The compound also inhibits HIV fusion in cells co-expressing CD4/CCR8, mirroring CCL1’s antiviral role without engaging coreceptors like CCR5 or CXCR4 [5] [7].
Cryo-EM structures of CCR8 bound to ZK 756326 reveal a deep orthosteric pocket within the transmembrane helices (TM3–TM7), where the agonist forms hydrogen bonds with Glu2867.39 and Tyr1143.33 [4] [9]. Two residues govern selectivity:
The conserved Y1.39Y3.32E7.39 motif in CC chemokine receptors further fine-tunes recognition. Unlike peptide agonists (e.g., CCL1), ZK 756326 does not require N-terminal tyrosine sulfation for activation, enabling selective binding to mutated CCR8 (Y14A/Y15A) [7] [9].
Table 2: Impact of CCR8 Mutations on ZK 756326 Activity
Residue | Mutation | Effect on Agonist Potency | Role in Binding |
---|---|---|---|
Glu2867.39 | E286A | Abolished activation | H-bond with tertiary amine |
Tyr1143.33 | Y114A | ~10-fold decrease | Hydrophobic pocket formation |
Tyr1724.64 | Y172A | ~5-fold decrease | Stabilizes piperazine moiety |
Tyr421.39 | Y42A | ~8-fold decrease | Core hydrophobic contact |
ZK 756326 induces biased signaling distinct from CCL1. While both activate Gαi, CCL1 strongly stimulates Gβγ-dependent cell migration and calcium release. In contrast, ZK 756326 drives β-arrestin recruitment and ERK phosphorylation with higher efficacy but minimal Gβγ coupling [8]. This bias may fine-tune immune responses by skewing CCR8 toward anti-inflammatory or Treg-activating pathways. The compound’s ability to desensitize CCR8 to CCL1 also suggests utility in indirectly dampening chemokine-driven inflammation [1] [7]. Structurally, the rigid piperazine-ethoxyethanol core of ZK 756326 (molecular weight: 429.39 g/mol) limits flexibility, preventing accommodation in non-target receptors like CCR3, which possess divergent residues near TM4 [3] [9]. These insights guide future CCR8-targeted therapeutics for cancer immunotherapy, where depletion or modulation of intratumoral Tregs is desirable [2] [4].
Cryo-EM structures (resolution: 2.9–3.1 Å) of CCR8 bound to ZK 756326 reveal a binding pose distinct from peptide agonists. The ligand’s central piperazine group inserts into a hydrophobic subpocket formed by Tyr421.39, Phe2546.51, and Val1093.28, while its ethoxyethanol tail hydrogen-bonds Glu2867.39 [4] [9]. This binding mode orients the phenoxybenzyl group toward extracellular loop 2 (ECL2), avoiding the N-terminal sulfotyrosine pocket required for CCL1 binding. Consequently, ZK 756326 activates CCR8 independently of receptor sulfation—a key differentiator from endogenous chemokines [7]. The "toggle switch" at Trp2486.48 is stabilized in an active conformation, facilitating G protein coupling [4].
Figure 1: Structural Model of ZK 756326-CCR8-Gi Complex
Cryo-EM structure (PDB: 8SFE) shows ZK 756326 (yellow) bound deep within the CCR8 transmembrane bundle (blue). Key interactions:
- H-bond between ligand tertiary amine and Glu2867.39
- Hydrophobic contacts with Tyr1143.33 and Tyr1724.64
- Activation of the conserved "toggle switch" (Trp2486.48)
ZK 756326 represents a pioneering nonpeptide agonist tool for dissecting CCR8 biology. Its selectivity, biased signaling, and structural elucidation provide a roadmap for developing next-generation immunomodulators. Future work should explore its effects in in vivo Treg models and structure-activity relationship (SAR) optimization for clinical translation.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7